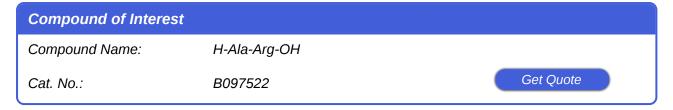


An In-depth Technical Guide to the Dipeptide H-Ala-Arg-OH (Alanylarginine)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide **H-Ala-Arg-OH**, chemically known as L-Alanyl-L-arginine, is a molecule of growing interest in various scientific fields, including food science and pharmaceuticals. Composed of the amino acids alanine and arginine, this peptide exhibits unique properties, most notably its ability to act as a salt taste enhancer. This technical guide provides a comprehensive overview of the structure, properties, and biological activities of **H-Ala-Arg-OH**. It includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its known signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals working with or interested in the applications of this dipeptide.

Core Properties of H-Ala-Arg-OH

H-Ala-Arg-OH is a dipeptide with the chemical formula C9H19N5O3. Its structure consists of an L-alanine residue linked to an L-arginine residue via a peptide bond.

Physicochemical Properties

A summary of the key physicochemical properties of **H-Ala-Arg-OH** is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental and developmental contexts.



Property	Value	Reference
Molecular Formula	C9H19N5O3	[1]
Molecular Weight	245.28 g/mol	[1]
IUPAC Name	(2S)-2-[[(2S)-2- aminopropanoyl]amino]-5- (diaminomethylideneamino)pe ntanoic acid	[1]
Synonyms	L-Alanyl-L-arginine, Ala-Arg, AR dipeptide	[1]
CAS Number	16709-12-9	[1]
Theoretical Isoelectric Point (pl)	~10.76 (Calculated)	
Solubility	Soluble in water. For peptides with a net positive charge, if water fails, dissolving in a 10%-30% acetic acid solution can be attempted. For very hydrophobic peptides, a small amount of DMSO can be used for initial dissolution, followed by dilution with water.	[2][3]
Appearance	White to off-white powder	[3]
Storage	Store at -20°C for long-term stability. The lyophilized form should be stored in a freezer at or below -20°C.	[3]

Note on Theoretical Isoelectric Point (pI) Calculation: The theoretical pI is estimated by averaging the pKa values of the ionizable groups that are protonated/deprotonated around the isoelectric point. For **H-Ala-Arg-OH**, the relevant groups are the N-terminal amine of Alanine (pKa ~9.69), and the guanidinium group of Arginine (pKa ~12.48). The C-terminal carboxyl



group (pKa ~2.17) will be deprotonated. The approximate pI is calculated as (pKa of N-terminal amine + pKa of Arginine side chain) / $2 = (9.69 + 12.48) / 2 \approx 11.08$. A more precise calculation considering all three pKa values would place the pI slightly lower, around 10.76.

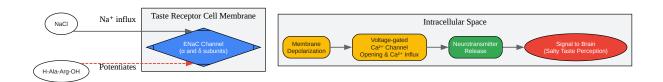
Biological Activity and Mechanism of Action

The most well-documented biological activity of **H-Ala-Arg-OH** is its role as a salt taste enhancer.[2][4] This property makes it a compound of interest for the food industry in efforts to reduce sodium content in products without compromising taste.

Salt Taste Enhancement

Studies have shown that certain arginyl dipeptides, including **H-Ala-Arg-OH** (AR), can significantly increase the perception of saltiness.[5] The proposed mechanism involves the modulation of epithelial sodium channels (ENaC) in human fungiform taste papillae cells.

The interaction of **H-Ala-Arg-OH** with taste receptor cells is believed to potentiate the response to sodium ions. The dipeptide itself does not elicit a salty taste but enhances the saltiness of NaCl. The signaling pathway is thought to involve the ENaC α and ENaC δ subunits.



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Caption: Proposed signaling pathway for **H-Ala-Arg-OH** mediated salt taste enhancement.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and sensory evaluation of **H-Ala-Arg-OH**.



Solid-Phase Peptide Synthesis (SPPS) of H-Ala-Arg-OH

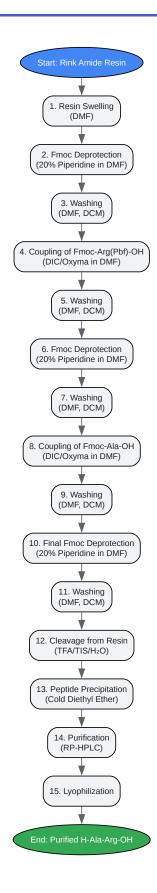
This protocol is based on standard Fmoc-based solid-phase peptide synthesis.

Materials:

- Fmoc-Arg(Pbf)-OH
- Fmoc-Ala-OH
- · Rink Amide resin
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure®
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- · Dipeptidyl ether

Workflow for SPPS:





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Caption: Experimental workflow for the solid-phase synthesis of **H-Ala-Arg-OH**.



Procedure:

- Resin Preparation: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF twice (5 min and 15 min).
- Washing: Wash the resin thoroughly with DMF and DCM.
- First Amino Acid Coupling (Arginine):
 - Dissolve Fmoc-Arg(Pbf)-OH (3 eq.), OxymaPure (3 eq.) in DMF.
 - Add DIC (3 eq.) to the solution and pre-activate for 5-10 minutes.
 - Add the activated amino acid solution to the resin and couple for 2 hours at room temperature.
- Washing: Wash the resin with DMF and DCM.
- Fmoc Deprotection: Repeat step 2.
- · Washing: Repeat step 3.
- Second Amino Acid Coupling (Alanine):
 - o Dissolve Fmoc-Ala-OH (3 eq.), OxymaPure (3 eq.) in DMF.
 - Add DIC (3 eq.) to the solution and pre-activate for 5-10 minutes.
 - Add the activated amino acid solution to the resin and couple for 2 hours at room temperature.
- Washing: Wash the resin with DMF and DCM.
- Final Fmoc Deprotection: Repeat step 2.
- Washing: Wash the resin with DMF, DCM and dry under vacuum.



- Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail of TFA/TIS/H₂O
 (95:2.5:2.5 v/v/v) for 2-3 hours to cleave the peptide from the resin and remove the Pbf side-chain protecting group.
- Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.
- Purification: Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Lyophilization: Lyophilize the pure fractions to obtain the final H-Ala-Arg-OH peptide as a white powder.

Purification and Analysis

Purification:

- Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
- Column: C18 column.
- Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA.
- Detection: UV absorbance at 214 nm and 280 nm.

Analysis:

- Purity Assessment: Analytical RP-HPLC.
- Identity Confirmation: Mass spectrometry (e.g., ESI-MS) to confirm the molecular weight.

Sensory Evaluation of Salt Taste Enhancement

This protocol is designed to assess the salt taste-enhancing properties of H-Ala-Arg-OH.

Materials:

Purified H-Ala-Arg-OH



- Sodium chloride (NaCl)
- Deionized water
- Trained sensory panel

Procedure:

- Solution Preparation:
 - Prepare a series of NaCl solutions of varying concentrations (e.g., 20 mM, 50 mM, 100 mM).
 - Prepare solutions of H-Ala-Arg-OH at a fixed concentration (e.g., 5 mM) in deionized water.
 - Prepare test solutions by adding H-Ala-Arg-OH to the NaCl solutions to achieve the desired final concentrations.
- Sensory Panel Training:
 - Train a panel of sensory assessors to recognize and rate the intensity of the five basic tastes (sweet, sour, salty, bitter, umami) using standard taste solutions (e.g., sucrose for sweet, citric acid for sour, NaCl for salty, caffeine for bitter, and monosodium glutamate for umami).[6]
- Sensory Evaluation:
 - Present the panelists with the NaCl solutions (control) and the NaCl solutions containing
 H-Ala-Arg-OH (test) in a randomized and blinded manner.
 - Ask the panelists to rate the perceived saltiness intensity of each solution on a labeled magnitude scale (e.g., from 0 = no taste to 10 = extremely strong).
- Data Analysis:
 - Analyze the sensory data statistically (e.g., using ANOVA and post-hoc tests) to determine
 if there is a significant difference in the perceived saltiness between the control and test



solutions.

Applications and Future Perspectives

H-Ala-Arg-OH holds significant promise in several areas:

- Food Industry: As a salt taste enhancer, it can be used in the formulation of low-sodium food products to maintain palatability and consumer acceptance.
- Pharmaceuticals: Dipeptides are being explored for their potential as therapeutic agents and as components of drug delivery systems. The specific biological roles of H-Ala-Arg-OH beyond taste modulation are an area for future research.
- Cosmetics: Peptides are increasingly used in skincare for their potential anti-aging and skinconditioning properties.

Further research is needed to fully elucidate the intracellular signaling cascade initiated by **H-Ala-Arg-OH** in taste receptor cells and to explore its other potential biological activities. Understanding its metabolic fate and bioavailability is also crucial for its application in food and pharmaceutical products.

Conclusion

H-Ala-Arg-OH is a dipeptide with well-defined chemical and physical properties and a notable biological activity as a salt taste enhancer. The experimental protocols provided in this guide offer a foundation for its synthesis, purification, and functional evaluation. The elucidation of its mechanism of action through the modulation of ENaC channels opens up new avenues for research into taste perception and the development of novel taste enhancers. Continued investigation into the broader physiological roles of this dipeptide is warranted and could lead to new applications in various fields.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Dipeptide H-Ala-Arg-OH (Alanylarginine)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b097522#h-ala-arg-oh-peptide-structure-and-properties]

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